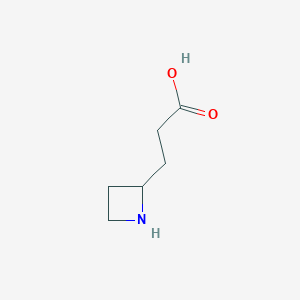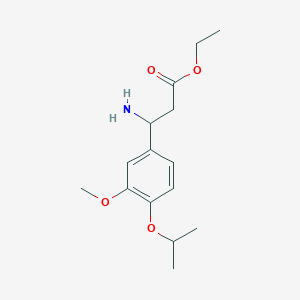![molecular formula C16H19ClN2O3 B12943708 2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)
2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through several synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions. For example, the reaction between compound A and compound B in the presence of a catalyst at elevated temperatures can yield “N/A”. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of “N/A” involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial production may also involve purification steps, such as distillation or crystallization, to obtain high-purity “N/A”.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: “N/A” can be oxidized to form compound C under specific conditions.
Reduction: Reduction of “N/A” with a suitable reducing agent yields compound D.
Substitution: “N/A” can undergo substitution reactions with reagents like halogens to form compound E.
Common Reagents and Conditions
Common reagents used in the reactions of “N/A” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like chlorine. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: “N/A” is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, “N/A” is employed as a probe to study cellular processes and molecular interactions.
Medicine: “N/A” shows potential as a therapeutic agent, with studies indicating its efficacy in treating certain diseases.
Industry: “N/A” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, “N/A” may bind to enzyme X, inhibiting its activity and leading to downstream effects on cellular pathways. The binding affinity and specificity of “N/A” to its targets are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “N/A” include compounds F, G, and H, each with structural similarities but distinct functional groups.
Highlighting Uniqueness
What sets “N/A” apart from its similar compounds is its unique ability to undergo multiple types of reactions under mild conditions, making it a versatile reagent in synthetic chemistry. Additionally, “N/A” exhibits higher binding affinity to enzyme X compared to compounds F, G, and H, enhancing its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C16H19ClN2O3 |
|---|---|
Poids moléculaire |
322.78 g/mol |
Nom IUPAC |
2-chloro-3-methyl-4-[(1S,5R)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile |
InChI |
InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)13(8)17)19-11-5-6-12(19)15(21)16(2,22)14(11)20/h3-4,11-12,14-15,20-22H,5-6H2,1-2H3/t11-,12+,14?,15?,16? |
Clé InChI |
IDGJWWZHVBYFMR-MMBDOKTHSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2C(C(C3O)(C)O)O |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2C(C(C3O)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
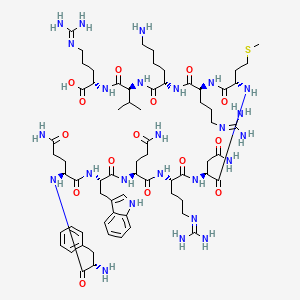
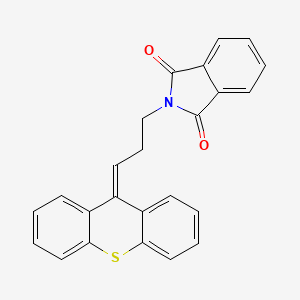

![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
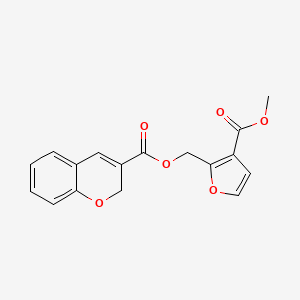
![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
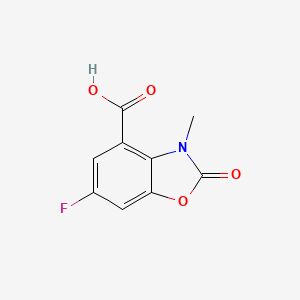
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)
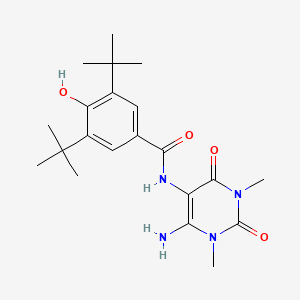
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
